![molecular formula C14H18FNO4S B4653336 methyl 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4653336.png)
methyl 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxylate
Overview
Description
“Methyl 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxylate” is a chemical compound with the molecular formula C14H18FNO4S . It is a derivative of piperidine, a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “methyl 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxylate” is characterized by a piperidine ring, a sulfonyl group, and a fluorobenzyl group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Scientific Research Applications
Crystallography
The compound has been used in crystallographic studies . The crystal structure of a similar compound, methyl 1-(4-fluorobenzyl)-4-methoxy-5-oxopyrrolidine-3-carboxylate, has been analyzed and published . This kind of research can provide valuable insights into the molecular structure and bonding of the compound, which can be useful in various fields such as materials science, chemistry, and pharmaceuticals.
Protection of Hydroxyl Groups
The compound has been used in the synthesis of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor in carbohydrate chemistry . The Fsec group has been designed, synthesized, and evaluated for the protection of hydroxyl groups . This application is particularly important in the field of organic synthesis, where protecting groups are often used to prevent certain functional groups from reacting under certain conditions.
Synthetic Cannabinoids
A similar compound, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, is an intermediate compound of synthetic cannabinoids . These are a class of compounds with a high potential for abuse as psychoactive substances, acting as the agonist of the cannabinoid type 1 receptor . This application is relevant in the field of neuroscience and pharmacology, particularly in the study of substance abuse and addiction.
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its mode of action. The presence of a sulfonyl group and a fluorobenzyl group suggests it might undergo electrophilic aromatic substitution . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
properties
IUPAC Name |
methyl 1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-20-14(17)12-6-8-16(9-7-12)21(18,19)10-11-2-4-13(15)5-3-11/h2-5,12H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJHCIDRSAPPOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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